molecular formula C7H14BrNO2 B583617 N-t-Boc-2-bromoethylamine-d4 CAS No. 1250986-06-1

N-t-Boc-2-bromoethylamine-d4

Cat. No.: B583617
CAS No.: 1250986-06-1
M. Wt: 228.122
InChI Key: TZRQZPMQUXEZMC-CQOLUAMGSA-N
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Description

N-t-Boc-2-bromoethylamine-d4, also known as tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate, is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in metabolic research, environmental studies, and organic chemistry due to its unique properties.

Preparation Methods

The synthesis of N-t-Boc-2-bromoethylamine-d4 involves the reaction of 2-bromoethylamine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters to ensure high yield and purity. The compound is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

N-t-Boc-2-bromoethylamine-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in peptide synthesis where it reacts with carboxylic acids to form amide bonds.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-t-Boc-2-bromoethylamine-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce deuterium atoms into molecules, which can help in studying reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.

    Industry: It is used in the production of stable isotope-labeled compounds for environmental analysis and quality control

Mechanism of Action

The mechanism of action of N-t-Boc-2-bromoethylamine-d4 involves its incorporation into molecules where deuterium atoms replace hydrogen atoms. This substitution can affect the chemical and physical properties of the molecules, such as their stability and reactivity. In metabolic studies, the deuterium-labeled compound can be tracked using NMR spectroscopy to study metabolic pathways and enzyme activities.

Comparison with Similar Compounds

N-t-Boc-2-bromoethylamine-d4 is similar to other Boc-protected bromoethylamines, such as N-t-Boc-2-bromoethylamine and 2-(Boc-amino)ethyl bromide. the presence of deuterium atoms in this compound makes it unique and valuable for specific applications in research. The deuterium labeling provides additional stability and allows for more precise tracking in metabolic studies .

Similar compounds include:

  • N-t-Boc-2-bromoethylamine
  • 2-(Boc-amino)ethyl bromide
  • tert-Butyl (2-bromoethyl)carbamate

Properties

IUPAC Name

tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQZPMQUXEZMC-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of t-butyl azidoformate (15.81 g) and triethylamine (30 ml) was added dropwise to a stirred suspension of 2-bromoethylamine hydrobromide (20.5 g.), in methylene chloride (100 ml.). The mixture was stirred for 3 hr., then filtered. The filtrate was concentrated to a small volume, and the residue was distributed between ether and water. The ether layer was dried, then distilled under reduced pressure, collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium bromide (136 g, 1.56 mol.) was dissolved in tetrahydrofuran (600 mL) at 0° C. The mixture was allowed to warm to 23° C. and then tert-butyl 2-methylsulfonyloxyethylcarbamate (37.39 g, 156 mmol) was added dropwise. The mixture was stirred at 23° C. for 18 hours and concentrated in vacuo. The residue was dissolved in hexanes and the organic layer was washed with water and brine, dried (Na2SO4) and concentrated in vacuo to provide tert-butyl 2-bromoethylcarbamate (33.48 g, 96% yield) as a brown oil; MS (PB-PCI) C7H14BrNO2 m/e calc 224.10; found 225 (MH+).
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.39 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 0-10° C. and under an atmosphere of nitrogen, a solution of triphenylphosphine (33.7 g, 128.53 mmol, 1.29 equiv.) in dichloromethane (80 mL) was added dropwise to a stirred solution of tert-butyl 2-hydroxyethylcarbamate (20.1 g, 99.75 mmol, 1.00 equiv.) and N-bromosuccinimide (23.6 g, 132.58 mmol, 1.33 equiv.) in dichloromethane (80 mL). The resulting solution was stirred at 10-15° C. for about 16 hours. The reaction mixture was washed with water (2×100 mL), the organic phase was dried over anhydrous sodium sulfate, and then concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (60:1)) to give the title product as a light-yellow oil (8.5 g; yield=36%). 1H NMR (300 MHz, CDCl3) δ: 4.98 (b, 1H), 3.45-3.55 (m, 4H), 1.41 (s, 9H).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
36%

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